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Compound of Interest

Compound Name:
2-azido-N-(3-

methoxyphenyl)acetamide

CAS No.: 1160748-24-2

Cat. No.: B1487684

Get Quote

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Strategic Utility & Introduction
The compound 2-azido-N-(3-methoxyphenyl)acetamide is a highly versatile building block in

modular drug discovery. It is primarily utilized as a precursor in Copper(I)-catalyzed Alkyne-

Azide Cycloaddition (CuAAC) "click chemistry" to synthesize 1,4-disubstituted-1,2,3-

triazoles[1]. These resulting triazole scaffolds exhibit a broad spectrum of biological activities,

showing significant promise as antifungal, antibacterial, antitubercular, and anticancer agents ()

[1].

The intermediate in this pathway, 2-chloro-N-(3-methoxyphenyl)acetamide, is itself a valuable

intermediate in medicinal chemistry, allowing for various modifications that enhance biological

activity in therapeutic agents targeting neurological disorders and other diseases ()[2].
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Mechanistic Rationale & Experimental Design
The synthesis of 2-azido-N-(3-methoxyphenyl)acetamide is a robust, two-step protocol

designed for high yield and scalability.

Step 1: Nucleophilic Acyl Substitution (Acylation). The electron-donating methoxy group on

3-methoxyaniline enhances the nucleophilicity of the amine. To prevent exothermic runaway

and diacylation, chloroacetyl chloride must be added dropwise at 0 °C. Triethylamine (NEt₃)

is employed as an acid scavenger to neutralize the HCl byproduct, driving the reaction to

completion[3].

Step 2: Bimolecular Nucleophilic Substitution (Sₙ2 Azidation). The alpha-chloro amide is

highly electrophilic due to the adjacent electron-withdrawing carbonyl group. This facilitates a

rapid Sₙ2 displacement by the azide anion (N₃⁻). While some literature reports using

refluxing toluene[3], utilizing a polar aprotic solvent like Dimethylformamide (DMF) is

mechanistically superior; DMF solvates the sodium cation but leaves the azide anion poorly

solvated and highly nucleophilic, drastically reducing the required reaction temperature.
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Workflow for the two-step synthesis of 2-azido-N-(3-methoxyphenyl)acetamide.

Step-by-Step Experimental Protocols
Protocol A: Synthesis of 2-Chloro-N-(3-
methoxyphenyl)acetamide
Reagents: 3-Methoxyaniline (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (1.5 eq),

Dichloromethane (CH₂Cl₂).
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Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve

3-methoxyaniline (10.0 mmol) and triethylamine (15.0 mmol) in anhydrous CH₂Cl₂ (30 mL).

Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15

minutes.

Addition: Dissolve chloroacetyl chloride (12.0 mmol) in 10 mL of anhydrous CH₂Cl₂. Add this

solution dropwise to the stirring aniline mixture over 30 minutes using an addition funnel.

Causality: Dropwise addition controls the exothermic reaction and prevents the formation of

diacylated side products.

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (rt).

Stir for 3–5 hours[3].

Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 20

mL) to remove unreacted aniline, saturated NaHCO₃ (20 mL) to neutralize residual acid, and

brine (20 mL).

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Recrystallize the crude solid from ethanol to yield the pure intermediate.

Protocol B: Synthesis of 2-Azido-N-(3-
methoxyphenyl)acetamide
Reagents: 2-Chloro-N-(3-methoxyphenyl)acetamide (1.0 eq), Sodium azide (NaN₃) (1.5 eq),

anhydrous DMF.

⚠️ CRITICAL SAFETY WARNING: Sodium azide is highly toxic and potentially explosive.

Never use halogenated solvents (e.g., CH₂Cl₂) in this step, as they react with NaN₃ to form

highly explosive diazidomethane. Never acidify the reaction mixture, as this generates lethal

hydrazoic acid (HN₃) gas.
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Preparation: Dissolve the purified 2-chloro-N-(3-methoxyphenyl)acetamide (8.0 mmol) in

anhydrous DMF (25 mL) in a round-bottom flask.

Azidation: Add sodium azide (12.0 mmol) in one portion.

Heating: Attach a reflux condenser and heat the mixture to 60 °C using an oil bath. Stir

continuously for 4–5 hours. (Note: Alternatively, refluxing in toluene for 5-7 hours is reported

in literature[3], though DMF generally provides superior kinetics).

Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into

100 mL of ice-cold distilled water under vigorous stirring. The target azido-acetamide will

precipitate as a solid.

Isolation: Vacuum filter the precipitate, wash thoroughly with cold water (3 x 20 mL) to

remove residual DMF and unreacted NaN₃, and dry overnight under a high vacuum.

Reaction Optimization & Quantitative Data
The following table summarizes the expected yields and optimal conditions based on

established synthetic methodologies ()[3].

Reaction
Step

Catalyst /
Base

Solvent Temp (°C) Time (h)
Expected
Yield (%)

Acylation
Triethylamine

(NEt₃)
CH₂Cl₂ 0 → 25 3 - 5 85 - 95

Azidation

(Method A)
None Toluene 110 (Reflux) 5 - 7 88 - 96

Azidation

(Method B)
None DMF 60 4 > 90

Self-Validating System: In-Process Tracking
To ensure scientific integrity and prevent wasted downstream resources, the protocol

incorporates a self-validating tracking system.
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Thin-Layer Chromatography (TLC): The conversion of the aniline to the chloroacetamide

results in a noticeable shift in R_f (typically higher, as the highly polar -NH₂ group is

converted to an amide). The subsequent Sₙ2 azidation causes a minor R_f shift,

necessitating spectroscopic confirmation.

FTIR Spectroscopy (The Gold Standard): The most definitive proof of successful azidation is

the IR spectrum. The azide functional group (-N₃) exhibits a highly characteristic, intense

asymmetric stretching band at ~2100–2120 cm⁻¹. Because this region of the IR spectrum is

otherwise empty (transparent) for most organic molecules, the appearance of this peak is an

unambiguous, self-validating confirmation that the Sₙ2 displacement was successful.
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Mechanistic pathway of the SN2 azidation of the chloroacetamide intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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